molecular formula C24H19N B3051716 3-Methyl-2,4,6-triphenylpyridine CAS No. 3558-62-1

3-Methyl-2,4,6-triphenylpyridine

Cat. No. B3051716
CAS RN: 3558-62-1
M. Wt: 321.4 g/mol
InChI Key: FNTPGHRMJWSMDF-UHFFFAOYSA-N
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Description

3-Methyl-2,4,6-triphenylpyridine (often abbreviated as 3-Me-TPP) is a heterocyclic compound belonging to the family of trisubstituted pyridines . It is widely used in industry, particularly in pharmaceuticals. Due to its π-stacking ability, it finds applications as anti-HIV and anticancer drugs, pesticides, and organic materials in agriculture. Additionally, 3-Me-TPP derivatives exhibit antibacterial and antifungal activities .

  • Synthesis Analysis

    • A highly efficient one-step synthesis of triarylpyridine can be achieved by cyclocondensation between acetophenone derivatives , aryl aldehydes , and ammonium acetate using Al/Ag3PO4 as a new and green bimetallic catalyst. This method offers excellent yields, shorter reaction times, and remarkable catalyst reusability .
  • Molecular Structure Analysis

    • The chemical structure of 3-Methyl-2,4,6-triphenylpyridine consists of a pyridine ring substituted with three phenyl groups. Its molecular formula is C23H17N , and its molecular weight is approximately 307.39 g/mol .
  • Chemical Reactions Analysis

    • The most common route for synthesizing 2,4,6-triarylpyridines involves the catalytic condensation of acetophenones , aldehydes , and a nitrogen source. Various catalysts have been explored for this purpose, including oxozirconium chloride (ZrOCl2) and perovskite catalysts .
  • Scientific Research Applications

    Synthesis and Chemical Reactions

    • Synthesis and Derivatives : The synthesis of 3-alkyl-2,4,6-triphenylpyridines has been achieved from 1-methyl-3-alkyl-2,6-diphenyl-4-piperidones. This process also forms a mixture of 1,3-diphenyl-4-azafluorene and 1,3-diphenyl-2-azafluorene in the dehydrocyclization of 3-methyl-2,4,6-triphenylpyridine (Prostakov et al., 1975).

    • Reactions with Active Methylenes : The compound reacts with active methylenes like methyl cyanoacetate or benzoylacetonitrile to produce 3-cyano-2,4,6-triphenylpyridine. Other reactions include forming 1-mercapto-1,3-diphenyl-4,4-dicyanobutadiene and 2-hydroxy-3-cyano-4,6-diphenyl-pyridine with malononitrile and cyanoacetamide, respectively (Shibuya, 1979).

    • Nucleophilic Displacements : The compound is utilized in synthetic methods involving nucleophilic displacements of primary amino-groups via 2,4,6-triphenylpyridinium salts. This method shows significance in converting secondary into tertiary amines by alkylation (Katritzky et al., 1979).

    Structural and Physical Properties

    • Crystal and Molecular Structure : The crystal and molecular structures of 2,4,6-triphenylpyridine have been determined by X-ray analysis and compared with quantum-chemical calculations. This helps in understanding the compound's preferred conformation and its implications in various applications (Ondracek et al., 1994).

    • Photochemical Reactions : The photochemical color change of 2,2,4,6-tetraphenyl-1,4-dihydropyridine in deaerated solutions, which results in irreversible changes and formation of various phenylpyridine derivatives, is an area of study. This indicates the compound's utility in photochemical applications (Shibuya et al., 1988).

    Applications in Material Science

    • Fluorescent Materials : Novel 2,4,6-triphenylpyridine derivatives containing 1,8-naphthalimide groups have been prepared and investigated for their photoluminescence properties, showing potential applications in the development of fluorescent materials (Liu et al., 2016).

    • Aromatic Polyimides : A new triphenylpyridine-containing aromatic diamine monomer has been synthesized, leading to the development of polyimides with excellent solubility, thermal stability, and mechanical properties. This demonstrates the compound's importance in creating advanced polymeric materials (Gu et al., 2015).

    properties

    IUPAC Name

    3-methyl-2,4,6-triphenylpyridine
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C24H19N/c1-18-22(19-11-5-2-6-12-19)17-23(20-13-7-3-8-14-20)25-24(18)21-15-9-4-10-16-21/h2-17H,1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FNTPGHRMJWSMDF-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(N=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C24H19N
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID90348009
    Record name 3-Methyl-2,4,6-triphenylpyridine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90348009
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    321.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS RN

    3558-62-1
    Record name 3-Methyl-2,4,6-triphenylpyridine
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=3558-62-1
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 3-Methyl-2,4,6-triphenylpyridine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90348009
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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